Nereistoxin

描述

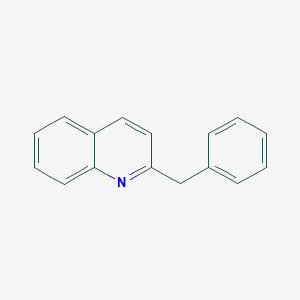

Nereistoxin is a natural toxin that is produced by a marine annelid worm called Nereis diversicolor. It is a potent neurotoxin that has been extensively studied for its mechanism of action and biochemical effects. This compound has been synthesized in the laboratory and is widely used in scientific research to study the nervous system and its functions.

科学研究应用

杀虫活性

Nereistoxin及其衍生物已被发现具有很强的杀虫活性。 它们对鳞翅目、半翅目和鞘翅目害虫防治有效 。例如,合成了含有膦酸的新型this compound衍生物,并对其进行了测试,以确定其对甜菜夜蛾、桃蚜和麦蚜的杀虫活性。 大多数测试化合物对这三种物种表现出强烈的杀虫活性 .

乙酰胆碱酯酶抑制

This compound衍生物已被证明可以抑制乙酰胆碱酯酶(AChE),这是一种对昆虫神经功能至关重要的酶。 使用体外Ellman方法评估了合成化合物对人乙酰胆碱酯酶(AChE)的抗胆碱酯酶活性 .

衍生物的合成

This compound作为各种衍生物合成的基础结构。 这些衍生物通过31P、1H和13C NMR以及HRMS合成和表征 .

对接研究

This compound及其衍生物用于对接研究,以推测化合物可能结合位点并解释化合物活性原因 .

This compound相关杀虫剂的检测

开发了量子点掺杂共价有机框架在分子印迹网络中(QDs掺杂COFs@MIP),用于检测自来水中this compound (NRT)相关杀虫剂 .

与烟碱型乙酰胆碱受体的相互作用

作用机制

Target of Action

Nereistoxin’s primary target is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. This compound acts by blocking this receptor, thereby disrupting the normal functioning of the nervous system .

Mode of Action

This compound has a chemical structure similar to acetylcholine, a neurotransmitter that binds to nAChR . It interferes with the normal functioning of nAChR, leading to a blockage of the receptor . This blockage prevents acetylcholine from binding to the receptor, thereby inhibiting the transmission of nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the nAChR, this compound disrupts the normal flow of ions through the receptor, which is essential for the transmission of nerve impulses . This disruption affects the downstream effects of the cholinergic pathway, leading to a failure in the transmission of nerve signals.

Pharmacokinetics

It is known that this compound and its synthetic analogues act as propesticides, breaking down in the environment to this compound or a toxic dithiol . This suggests that this compound may undergo metabolic transformations in the environment, which could potentially affect its bioavailability.

Result of Action

The result of this compound’s action is a dose-dependent partial block of transmission at certain synapses in the nervous system . At higher concentrations, it can cause depolarization of the postsynaptic membrane and axonal depolarization . These effects disrupt the normal functioning of the nervous system, leading to the toxic effects of this compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the breakdown of this compound and its synthetic analogues into toxic compounds depends on environmental conditions . .

安全和危害

未来方向

Nereistoxin insecticides are still used because of their high insecticidal activities . A reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and this compound in foods of animal origins was developed . This suggests that there is ongoing research into the uses and effects of this compound and its derivatives.

生化分析

Biochemical Properties

Nereistoxin exhibits significant anticholinesterase activity. It has been found to inhibit human acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter . This interaction with AChE is a critical aspect of this compound’s biochemical activity.

Cellular Effects

The primary cellular effect of this compound is the disruption of normal neurotransmission. By inhibiting AChE, this compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of this neurotransmitter. This can disrupt normal cellular communication and lead to a variety of effects, including muscle paralysis in insects .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with AChE. It binds to this enzyme and inhibits its activity, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can disrupt normal neurotransmission .

Temporal Effects in Laboratory Settings

It is known that this compound and its derivatives can effectively inhibit AChE activity .

Dosage Effects in Animal Models

Given its high toxicity to insects, it is likely that this compound would have significant effects at relatively low doses .

Metabolic Pathways

Given its interaction with AChE, it is likely that this compound could influence cholinergic signaling pathways .

Subcellular Localization

Given its interaction with AChE, it is likely that this compound localizes to synapses, where AChE is typically found .

属性

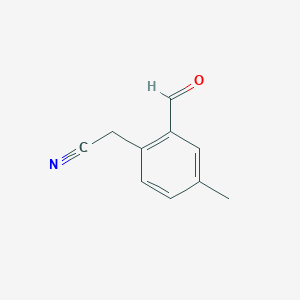

IUPAC Name |

N,N-dimethyldithiolan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOOGBGKEWZRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1631-52-3 (monooxalate), 71057-75-5 (HCl) | |

| Record name | Nereistoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0075104 | |

| Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1631-58-9 | |

| Record name | Nereistoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nereistoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEREISTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7BQ8TC6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of nereistoxin and its analogs?

A1: this compound and its analogs primarily target nicotinic acetylcholine receptors (nAChRs) in both insects and mammals. [, , , , ] These receptors are essential for synaptic transmission in the nervous system.

Q2: How does this compound interact with nAChRs?

A2: this compound acts as an antagonist at nAChRs, meaning it binds to the receptor and blocks the binding of the natural neurotransmitter, acetylcholine. [, , ] This blockade disrupts nerve impulse transmission.

Q3: Does this compound interact with the ionic channel of nAChRs?

A3: While this compound primarily acts on the acetylcholine binding site, research suggests it may also have a minor interaction with the ionic channel of nAChRs, although this is not its primary mechanism of action. []

Q4: What are the downstream effects of this compound binding to nAChRs?

A4: Blockade of nAChRs by this compound leads to a variety of effects depending on the dose and the specific receptors targeted. In insects, this can result in paralysis and death. [, , , ] In mammals, this compound can cause neuromuscular blockade and respiratory depression. [, ]

Q5: Is the disulfide bond in this compound essential for its activity?

A5: Research suggests that the disulfide bond in this compound is important for its activity. [, ] Replacing the disulfide bond with a less reactive linkage, such as in dimethylaminodithiane (DMA-DT), reduces the binding affinity for nAChRs. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C5H9NS2, and its molecular weight is 147.25 g/mol. [, ]

Q7: Are there any spectroscopic data available for this compound?

A7: Yes, spectroscopic data, such as NMR and infrared spectroscopy, have been used to characterize this compound and confirm its structure. [, , ] These techniques provide information about the molecule's functional groups and connectivity.

Q8: How do structural modifications of this compound affect its activity?

A8: Modifications to the this compound structure can significantly impact its activity, potency, and selectivity for different nAChR subtypes. [, , ] For example, quaternization of the amine group generally increases affinity for the Torpedo muscle and rat alpha7 nAChRs, but decreases affinity for the alpha4beta2 subtype. []

Q9: What is the effect of introducing a phosphonate group into this compound analogs?

A9: Recent studies have explored incorporating phosphonate groups into this compound derivatives. [] These modifications have shown promising insecticidal activity against various pests, suggesting the potential for developing new insecticides with improved properties. []

Q10: How is this compound metabolized in mammals?

A10: this compound is metabolized in the liver, primarily by microsomal enzymes. [] The metabolic pathways include S-S bond cleavage, desulfuration, N-demethylation, and oxidation to sulfoxides. []

Q11: What are the main metabolites of this compound?

A11: The primary metabolites of this compound identified in rats include N,N-dimethyl-1,2-dithiolan-4-amine (this compound), N-methyl-1,2-dithiolan-4-amine (demethylthis compound), 2-dimethylaminopropane, and sulfur polymers. []

Q12: What analytical methods are commonly used to detect and quantify this compound and its metabolites?

A12: Various analytical techniques have been employed to detect and quantify this compound and its metabolites in different matrices. These techniques include:

- Gas chromatography with flame photometric detection (GC-FPD): This method offers high sensitivity and selectivity for sulfur-containing compounds like this compound. []

- Gas chromatography-mass spectrometry (GC-MS): GC-MS provides accurate identification and quantification of this compound and its metabolites in complex matrices like serum, food, and animal tissues. [, , ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for analyzing this compound and its metabolites in various matrices, including citrus fruits. []

- High-performance liquid chromatography with electrochemical detection (HPLC-ECD): This method allows for the simultaneous detection of both this compound and dihydrothis compound. []

Q13: How are this compound residues analyzed in food samples?

A14: this compound residues in food samples are typically analyzed using methods like GC-MS or GC-MS/MS after extraction and derivatization steps. [, ] These techniques provide the sensitivity and selectivity needed to detect trace levels of this compound and its metabolites in complex food matrices.

Q14: What are the potential applications of this compound and its derivatives?

A15: this compound's potent insecticidal activity has led to the development of several commercial insecticides. [, , , ] Further research on this compound analogs could lead to the discovery of new insecticides with improved efficacy, safety, and environmental profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)

![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)